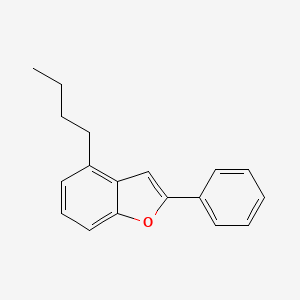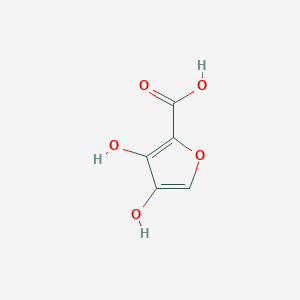
3,4-Dihydroxyfuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxyfuran-2-carboxylic acid is an organic compound that belongs to the furan family. It is characterized by a furan ring substituted with two hydroxyl groups at the 3 and 4 positions and a carboxylic acid group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dihydroxyfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,4-dihydroxyfuran using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound often involves the use of lignocellulosic biomass as a starting material. This biomass is subjected to hydrolysis and subsequent oxidation to yield the desired compound. The process is environmentally friendly and aligns with the principles of green chemistry .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydroxyfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include various furan derivatives with different functional groups, which can be used in further chemical synthesis and applications .
Applications De Recherche Scientifique
3,4-Dihydroxyfuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials .
Mécanisme D'action
The mechanism of action of 3,4-Dihydroxyfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furan-dicarboxylic acid: Another furan derivative with carboxylic acid groups at the 2 and 5 positions.
2,5-Dimethylfuran: A furan derivative with methyl groups at the 2 and 5 positions.
Ascorbic acid: A furan-based lactone with similar structural features
Uniqueness
3,4-Dihydroxyfuran-2-carboxylic acid is unique due to the specific positioning of its hydroxyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C5H4O5 |
|---|---|
Poids moléculaire |
144.08 g/mol |
Nom IUPAC |
3,4-dihydroxyfuran-2-carboxylic acid |
InChI |
InChI=1S/C5H4O5/c6-2-1-10-4(3(2)7)5(8)9/h1,6-7H,(H,8,9) |
Clé InChI |
PXSHYMDFJMPGPY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(O1)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12859353.png)
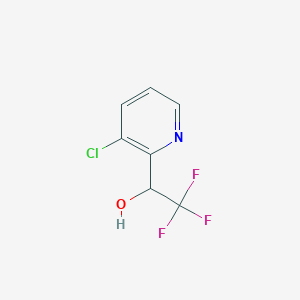
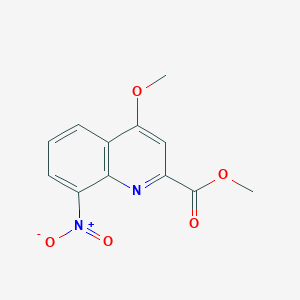
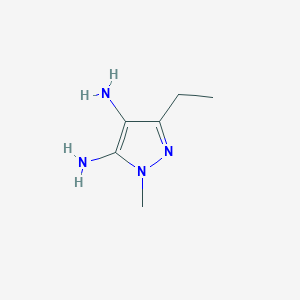
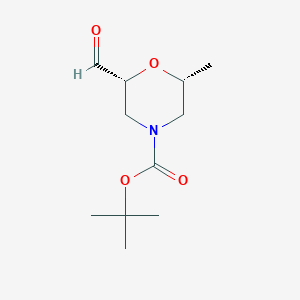
![2-(Bromomethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12859389.png)


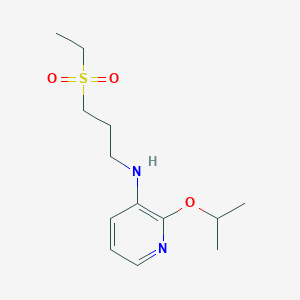
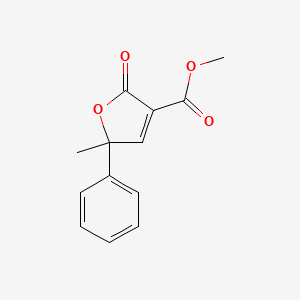

![4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride](/img/structure/B12859415.png)
